![molecular formula C21H14FN3O4 B2872107 8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034507-49-6](/img/structure/B2872107.png)

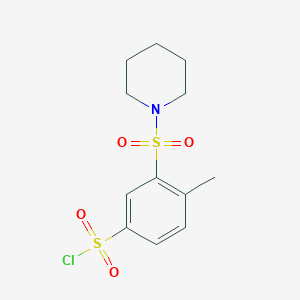

8-fluoro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

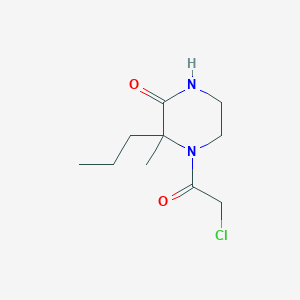

The compound is a complex organic molecule that contains several functional groups, including a chromene ring and a dipyrido[1,2-a:4’,3’-d]pyrimidin ring. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

Based on the name of the compound, it can be inferred that it has a complex structure with multiple rings. The chromene and dipyrido[1,2-a:4’,3’-d]pyrimidin rings are likely key structural features. These types of structures are often planar, which can have implications for how the compound interacts with other molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the chromene and dipyrido[1,2-a:4’,3’-d]pyrimidin rings in this compound would likely make it aromatic and potentially planar. It may also have interesting optical properties due to the conjugated system of pi electrons .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research has focused on synthesizing various analogues and derivatives of chromene and pyrimidinone compounds, leveraging their potential biological activities. For example, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrates the versatility of pyrimidinones in creating compounds with possible therapeutic applications (Sukach et al., 2015). Similarly, Brønsted acidic ionic liquid catalysis has been utilized for an efficient and eco-friendly synthesis of novel fused pyrano pyrimidinones, showcasing the use of green chemistry in drug synthesis (Banothu et al., 2013).

Biological Activities

Several studies have explored the biological activities of chromene and pyrimidine derivatives, underscoring their antimicrobial and anticancer properties. For instance, certain chromeno pyrimidinone derivatives have shown significant antimicrobial activity, suggesting their potential as novel antimicrobial agents (Banothu & Bavantula, 2012). Moreover, the synthesis of strongly fluorescent fluorodipyrrinones indicates their possible application in imaging and diagnostic fields, highlighting the intersection of chemistry and biomedical research (Boiadjiev et al., 2006).

Anticancer and Antitubercular Activities

The development of compounds with potent anticancer and antitubercular activities remains a critical area of research. Novel 4H-chromeno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro antitubercular and antimicrobial activities, offering insights into their potential therapeutic applications (Kamdar et al., 2011). Furthermore, the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids demonstrates their potent anticancer properties, further expanding the arsenal of compounds available for cancer treatment (Hosamani et al., 2015).

Mécanisme D'action

Mode of Action

It is known that the compound contains a chromene moiety, which is a common structural motif in many bioactive compounds . The chromene moiety may interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds containing a chromene moiety have been found to interact with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The chromene moiety is known for its high solubility in water, which could enhance the compound’s bioavailability . The fluorine atom could potentially enhance the compound’s metabolic stability, thereby increasing its half-life in the body .

Result of Action

Compounds containing a chromene moiety have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . .

Orientations Futures

Propriétés

IUPAC Name |

13-fluoro-5-(4-oxochromene-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O4/c22-12-5-6-19-23-15-7-8-24(11-14(15)20(27)25(19)10-12)21(28)18-9-16(26)13-3-1-2-4-17(13)29-18/h1-6,9-10H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVRPCIWSWPBSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-6-ethyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2872025.png)

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2872037.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)